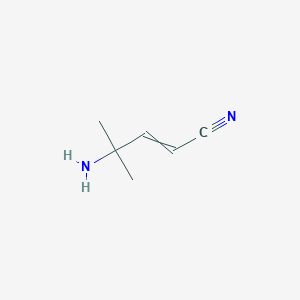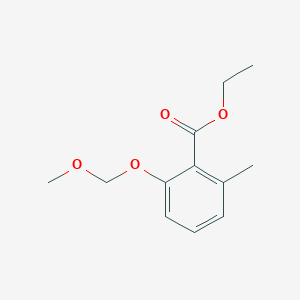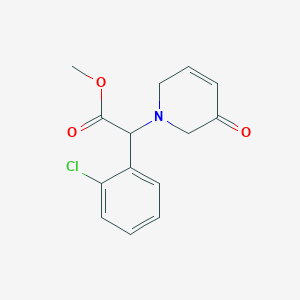
Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chlorophenyl group and a dihydropyridinone moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate typically involves the esterification of 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions may include refluxing the mixture at elevated temperatures to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The chlorophenyl group and dihydropyridinone moiety may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)propanoate
- Ethyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate
- Methyl 2-(2-bromophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate
Uniqueness
Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the chlorophenyl group may enhance its reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO3/c1-19-14(18)13(11-6-2-3-7-12(11)15)16-8-4-5-10(17)9-16/h2-7,13H,8-9H2,1H3 |
InChIキー |
UBLLHVOVNZORPA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CC=CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



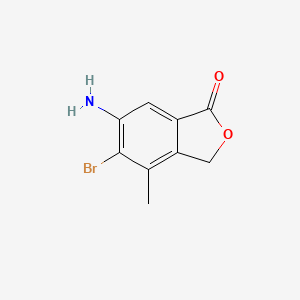

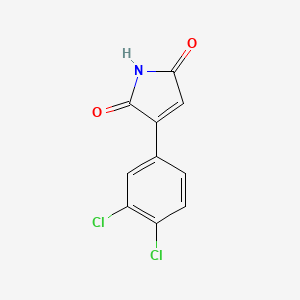
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)

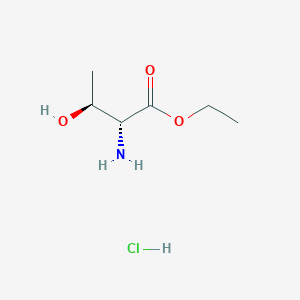
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
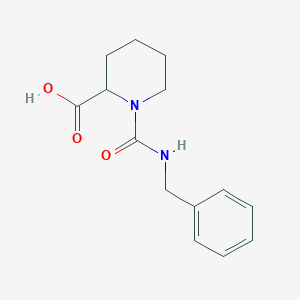
![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
